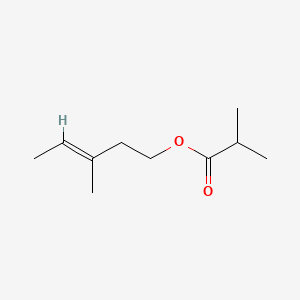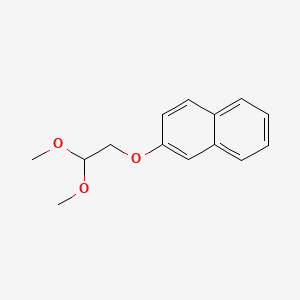![molecular formula C8H11Br B14473890 4-Bromobicyclo[3.2.1]oct-2-ene CAS No. 67359-01-7](/img/structure/B14473890.png)
4-Bromobicyclo[3.2.1]oct-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.2.1]oct-2-ene, 4-bromo- is a bicyclic compound with a bromine atom attached to the second carbon of the octene ring. This compound is part of the bicyclo[3.2.1]octane family, which is known for its unique structural properties and reactivity. The presence of the bromine atom introduces additional reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.1]oct-2-ene, 4-bromo- can be achieved through several methods. One common approach involves the bromination of Bicyclo[3.2.1]oct-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the bromine adds to the double bond, resulting in the formation of the 4-bromo derivative.
Industrial Production Methods
Industrial production of Bicyclo[3.2.1]oct-2-ene, 4-bromo- often involves large-scale bromination processes. These processes are optimized for high yield and purity, using controlled reaction conditions and advanced purification techniques. The use of continuous flow reactors and automated systems ensures consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.1]oct-2-ene, 4-bromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form Bicyclo[3.2.1]oct-2-ene by removing the bromine atom and a hydrogen atom.
Addition Reactions: The double bond in the compound can participate in addition reactions with reagents such as hydrogen (H2), halogens (Cl2, Br2), and hydrogen halides (HCl, HBr).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Hydrogen gas (H2) with a palladium catalyst (Pd/C) for hydrogenation.
Major Products Formed
Substitution: Formation of Bicyclo[3.2.1]oct-2-ene derivatives with different functional groups.
Elimination: Formation of Bicyclo[3.2.1]oct-2-ene.
Addition: Formation of saturated or halogenated derivatives.
Scientific Research Applications
Bicyclo[3.2.1]oct-2-ene, 4-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bicyclo[3.2.1]oct-2-ene, 4-bromo- involves its reactivity due to the presence of the bromine atom and the double bond. The bromine atom can participate in nucleophilic substitution reactions, while the double bond can undergo addition reactions. These reactions are facilitated by the unique bicyclic structure, which provides steric and electronic effects that influence the reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]oct-2-ene: Lacks the bromine atom, making it less reactive in substitution reactions.
Bicyclo[3.2.1]octane: Saturated compound without a double bond, resulting in different reactivity.
Bicyclo[2.2.1]hept-2-ene: Different ring structure, leading to variations in chemical behavior.
Uniqueness
Bicyclo[3.2.1]oct-2-ene, 4-bromo- is unique due to the presence of both a bromine atom and a double bond in a bicyclic structure. This combination of features provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
CAS No. |
67359-01-7 |
|---|---|
Molecular Formula |
C8H11Br |
Molecular Weight |
187.08 g/mol |
IUPAC Name |
4-bromobicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C8H11Br/c9-8-4-2-6-1-3-7(8)5-6/h2,4,6-8H,1,3,5H2 |
InChI Key |
RARITGXKHYFPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C=CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2,6-Dinitrophenoxy)ethyl]acetamide](/img/structure/B14473816.png)
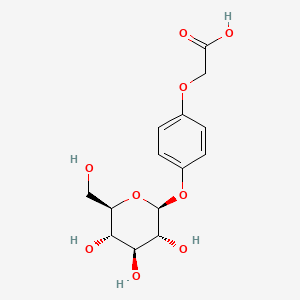
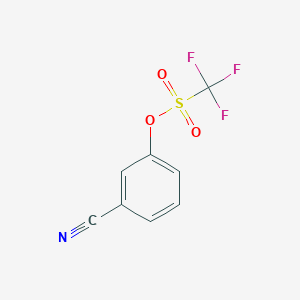


![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
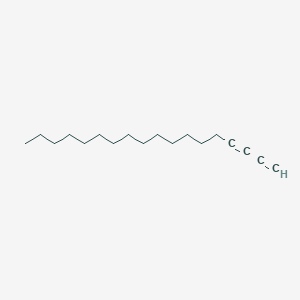
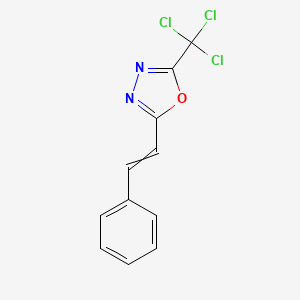

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
